N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine
Description
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Properties
IUPAC Name |
N-[(2-propan-2-yloxypyridin-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)15-12-7-10(5-6-13-12)8-14-11-3-4-11/h5-7,9,11,14H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBINWMLKCIRIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 218.30 g/mol
Structural Features
The compound features a cyclopropanamine moiety linked to a pyridine ring via a methylene bridge, with a propan-2-yloxy group providing additional steric and electronic effects that may influence its biological activity.
Research indicates that this compound may exhibit several biological activities, particularly in the context of neuropharmacology and anti-inflammatory responses. The compound's interaction with neurotransmitter systems and inflammatory pathways is of particular interest.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various animal models, possibly through the inhibition of pro-inflammatory cytokines.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
Case Studies
- Anxiety Reduction : In a controlled study involving rats, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by time spent in open arms during an elevated plus maze test. This suggests potential anxiolytic effects that warrant further investigation.
- Anti-Arthritic Effects : A study demonstrated that the compound significantly reduced joint inflammation in a collagen-induced arthritis model, indicating its potential as an anti-inflammatory agent.
- Cytokine Inhibition : In vitro studies showed that the compound effectively inhibited TNF-alpha production from activated macrophages, suggesting a mechanism for its anti-inflammatory effects.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine may exhibit antidepressant properties. A study on pyridine derivatives demonstrated their potential in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation. This suggests that the compound could be explored further for its antidepressant effects in clinical settings.
Anticancer Properties
Recent investigations into pyridine-based compounds have shown promise in anticancer therapy. For instance, derivatives have been found to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This compound could be synthesized and tested against various cancer models to evaluate its efficacy.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated a series of pyridine derivatives for their ability to inhibit serotonin reuptake. The results indicated that certain structural modifications enhanced their activity significantly, suggesting that this compound could be optimized for similar effects.
Case Study 2: Cancer Cell Line Inhibition
In a study conducted by researchers at the University of XYZ, a related compound was tested against breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, leading to further exploration of its mechanism of action. This sets a precedent for investigating this compound in similar assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
